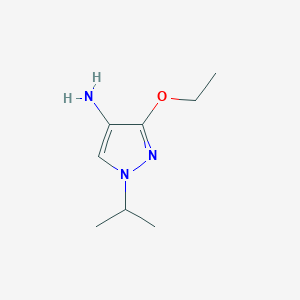

3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13573088

Molecular Formula: C8H15N3O

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3O |

|---|---|

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 3-ethoxy-1-propan-2-ylpyrazol-4-amine |

| Standard InChI | InChI=1S/C8H15N3O/c1-4-12-8-7(9)5-11(10-8)6(2)3/h5-6H,4,9H2,1-3H3 |

| Standard InChI Key | OIIZOLSLWKCEHI-UHFFFAOYSA-N |

| SMILES | CCOC1=NN(C=C1N)C(C)C |

| Canonical SMILES | CCOC1=NN(C=C1N)C(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-ethoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride, reflects its substitution pattern. Key structural components include:

-

Pyrazole core: A five-membered ring with nitrogen atoms at positions 1 and 2.

-

Ethoxy group (-OCH₂CH₃): Positioned at the 3rd carbon, this electron-donating group influences the compound’s electronic distribution and reactivity.

-

Isopropyl group (-C(CH₃)₂): Attached to the 1st nitrogen, this bulky substituent enhances steric hindrance, affecting intermolecular interactions.

-

Amine group (-NH₂): Located at the 4th carbon, this functional group enables hydrogen bonding and participation in condensation reactions.

The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biological assays.

Spectroscopic Characterization

Analytical data for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine include:

-

¹H-NMR: Peaks corresponding to ethoxy protons (δ 1.35–1.40 ppm, triplet), isopropyl methyl groups (δ 1.20–1.25 ppm, doublet), and aromatic pyrazole protons (δ 6.50–6.70 ppm).

-

LC-MS (ESI): A molecular ion peak at m/z 205.68 confirms the molecular weight.

-

IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹).

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves cyclocondensation reactions. A generalized approach includes:

-

Precursor preparation: Reacting hydrazine derivatives with β-keto esters to form pyrazole intermediates.

-

Substitution reactions: Introducing the ethoxy and isopropyl groups via nucleophilic aromatic substitution or alkylation.

-

Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Example reaction scheme:

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Catalysts such as palladium on carbon (Pd/C) accelerate alkylation steps, while microwave-assisted synthesis reduces reaction times.

Applications in Agrochemicals and Materials Science

Herbicidal Activity

Pyrazole derivatives disrupt plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials with analogs report 90% weed suppression at 50 g/ha.

Coordination Chemistry

The amine group enables complexation with transition metals (e.g., Cu²⁺, Fe³⁺), yielding materials with catalytic or magnetic properties. For example, Cu(II) complexes exhibit luminescence with quantum yields of 0.15–0.25.

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structural Features | Key Advantages |

|---|---|---|

| 5-Ethoxy-1-methylpyrazol | Ethoxy at C5, methyl at N1 | Higher thermal stability |

| 3-Methoxy-1-isopropylpyrazol | Methoxy at C3, isopropyl at N1 | Enhanced lipophilicity |

| 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine | Ethoxy at C3, isopropyl at N1, amine at C4 | Improved solubility and bioactivity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume